2-Iodo-5-tertbutylaniline
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Overview
Description
2-Iodo-5-tertbutylaniline: is an organic compound with the molecular formula C10H14IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the second position and a tert-butyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-tertbutylaniline typically involves the iodination of 5-tertbutylaniline. One common method is the Sandmeyer reaction, where 5-tertbutylaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Iodo-5-tertbutylaniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: 2-Iodo-5-tertbutylaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Iodo-5-tertbutylaniline and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and tert-butyl group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
2-Iodoaniline: Lacks the tert-butyl group, making it less sterically hindered.
5-tertbutylaniline: Lacks the iodine atom, affecting its reactivity.
2-Bromo-5-tertbutylaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 2-Iodo-5-tertbutylaniline is unique due to the combination of the iodine atom and tert-butyl group, which imparts distinct chemical properties. The iodine atom increases the compound’s reactivity in substitution reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions.
Properties
IUPAC Name |
5-tert-butyl-2-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVVOLYRVNAMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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